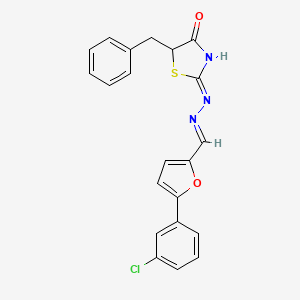
(Z)-5-benzyl-2-((E)-((5-(3-chlorophenyl)furan-2-yl)methylene)hydrazono)thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-benzyl-2-((E)-((5-(3-chlorophenyl)furan-2-yl)methylene)hydrazono)thiazolidin-4-one is a useful research compound. Its molecular formula is C21H16ClN3O2S and its molecular weight is 409.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
A class of compounds closely related to (Z)-5-benzyl-2-((E)-((5-(3-chlorophenyl)furan-2-yl)methylene)hydrazono)thiazolidin-4-one has been studied for their potential anticancer properties. Specifically, derivatives of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid have demonstrated moderate to strong antiproliferative activity against human leukemia cell lines. These activities were found to be cell cycle stage-dependent and dose-dependent, suggesting a targeted mechanism of action for cancer therapy. The presence of electron-donating groups on the thiazolidinone moiety was highlighted as critical for enhancing anticancer properties, with certain compounds exhibiting potent activity across tested cell lines, indicating a promising direction for the development of new anticancer therapies (Chandrappa et al., 2009).
Antimicrobial Activity
Research into thiazolidin-4-one derivatives has also uncovered their potential as antimicrobial agents. One study focused on the synthesis of 5-(R1-benzyl)-2-(R-benzylidenehydrazono)-3-(2-furylmethyl)thiazolidin-4-ones revealed selective antimicrobial activity, contingent on the substituents' nature. Specifically, compounds with a methyl group at R1 position showed activity, underscoring the structural sensitivity of these molecules' antimicrobial effects. This suggests a nuanced approach to designing thiazolidin-4-one derivatives for targeted antimicrobial applications, possibly offering new avenues for treating resistant microbial strains (Цялковский et al., 2005).
Anti-inflammatory and Antinociceptive Properties
Further extending the versatility of thiazolidin-4-one derivatives, compounds encompassing the furan and thiazolidinone moieties have been evaluated for their antinociceptive (pain-relieving) and anti-inflammatory effects. Through various pharmacological tests, certain derivatives have shown significant activity, highlighting the potential of these compounds in developing new pain management and anti-inflammatory medications. The specificity of substituents attached to the thiazolidinone core was critical for activity, indicating the importance of molecular customization for desired therapeutic outcomes (Selvam et al., 2012).
Anticancer and Antiangiogenic Effects
Investigations into novel thioxothiazolidin-4-one derivatives have also demonstrated their potential in anticancer therapy, particularly through antiangiogenic effects. A series of these derivatives significantly reduced tumor volume and cell number in mouse models, prolonging life span. These compounds also inhibited tumor-induced endothelial proliferation, indicating their potential as dual-action anticancer agents that can both reduce tumor growth and inhibit the formation of new blood vessels feeding tumors (Chandrappa et al., 2010).
Mecanismo De Acción
Target of Action
Thiazolidin-4-one derivatives, to which this compound belongs, have been extensively researched for their anticancer activities . They are known to inhibit various enzymes and cell lines, contributing to their potential as anticancer agents .
Mode of Action
It is known that thiazolidin-4-one derivatives can reduce the viability and proliferation of certain cell lines . This suggests that the compound may interact with its targets, leading to changes that inhibit cell growth and proliferation.
Biochemical Pathways
Given the known anticancer activities of thiazolidin-4-one derivatives , it can be inferred that the compound may affect pathways related to cell growth and proliferation.
Result of Action
It is known that thiazolidin-4-one derivatives can reduce the viability and proliferation of certain cell lines . This suggests that the compound may induce changes at the molecular and cellular levels that inhibit cell growth and proliferation.
Propiedades
IUPAC Name |
(2Z)-5-benzyl-2-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c22-16-8-4-7-15(12-16)18-10-9-17(27-18)13-23-25-21-24-20(26)19(28-21)11-14-5-2-1-3-6-14/h1-10,12-13,19H,11H2,(H,24,25,26)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELGCEWCQOUDJP-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2C(=O)N/C(=N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


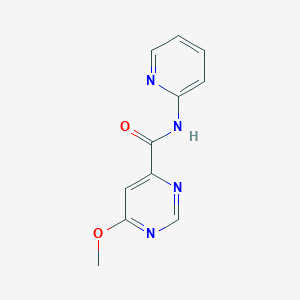
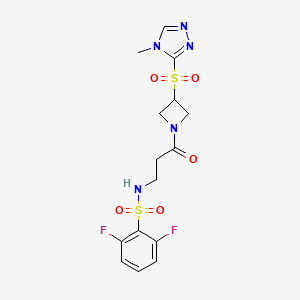
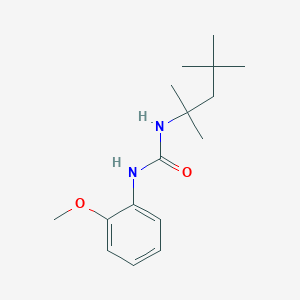
![ethyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
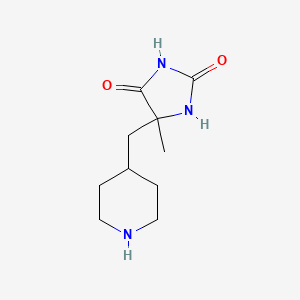
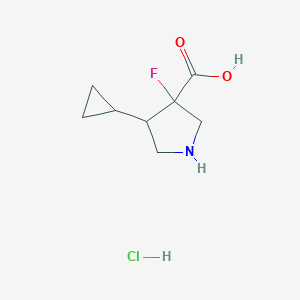


![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2696971.png)

![1-[(2-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2696973.png)
![3-Phenyl-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2696974.png)